molecular formula C8H8N2O2S B13969710 3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one CAS No. 380631-70-9

3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one

Cat. No.: B13969710
CAS No.: 380631-70-9
M. Wt: 196.23 g/mol
InChI Key: JRDUOAHSQHQJMH-UHFFFAOYSA-N
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Description

3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one is a heterocyclic compound that contains both thiazole and oxolanone moieties. Thiazoles are known for their diverse biological activities and are a prominent structural feature in various natural products and synthetic drugs . The oxolanone ring adds to the compound’s versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one typically involves a multi-step process. One common method is the reaction of 2-aminothiazole with an appropriate aldehyde and oxolanone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as silica-supported tungstosilisic acid, to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete conversion. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and catalysts

Mechanism of Action

The mechanism of action of 3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one is unique due to its combination of thiazole and oxolanone rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

380631-70-9

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3-[(1,3-thiazol-2-ylamino)methylidene]oxolan-2-one

InChI

InChI=1S/C8H8N2O2S/c11-7-6(1-3-12-7)5-10-8-9-2-4-13-8/h2,4-5H,1,3H2,(H,9,10)

InChI Key

JRDUOAHSQHQJMH-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1=CNC2=NC=CS2

Origin of Product

United States

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